molecular formula C13H17N3O4 B5539694 1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine

1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine

Cat. No. B5539694
M. Wt: 279.29 g/mol
InChI Key: SEBCMXBMRAVLDL-UHFFFAOYSA-N
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Description

The compound "1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine" is a synthetic chemical that may be studied for various applications in organic chemistry and material science. While the exact compound might not be directly mentioned in available literature, related chemicals provide insight into potential characteristics and behaviors. This report synthesizes information from compounds with similar structural components to infer about the subject compound.

Synthesis Analysis

Synthesis of related compounds typically involves the reaction of 4-methoxybenzoyl chloride with substituted piperazines or similar structures. For example, methoxypiperamide, a compound with similar features, is synthesized by reacting 4-methoxybenzoyl chloride with 1-methylpiperazine (Power et al., 2014). Although this does not directly describe the synthesis of 1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine, the methodologies could be analogous, involving direct functional group substitution and activation steps.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, like the hydrogen-bonded frameworks found in various substituted benzoyl compounds, suggests that 1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine could exhibit significant intra- and intermolecular interactions, affecting its physical and chemical properties (Quiroga et al., 2008). The nitro and methoxy groups likely contribute to the molecule's electronic structure and impact its reactivity and hydrogen bonding capabilities.

Chemical Reactions and Properties

The chemical reactions of 1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine could be inferred from related chemicals, showing reactivity due to the nitro group and potential for further functionalization. The nitro group can undergo various chemical transformations, such as reduction to amino derivatives, contributing to the compound's versatility in synthetic applications (Dalinger et al., 2012).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline form could be similar to those of structurally related compounds. These properties are significantly influenced by molecular structure, particularly by functional groups like nitro, methoxy, and piperazine rings. For example, the crystallization behavior and solubility can be affected by the presence and position of these substituents (Sonar et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are influenced by the compound's functional groups. The methoxy group could confer electron-donating properties, while the nitro group is electron-withdrawing, affecting the compound’s overall reactivity. These contrasting effects might influence the compound's behavior in nucleophilic and electrophilic reactions, as seen in related compounds (Lomov, 2019).

Scientific Research Applications

Synthesis and Characterization

Research into compounds structurally related to "1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine" often involves their synthesis and comprehensive characterization. These efforts are aimed at understanding their chemical properties and potential as new psychoactive substances (NPS) or in the development of pharmaceuticals. For example, compounds such as nitracaine, methoxypiperamide, and mephtetramine have been synthesized and analyzed using techniques like nuclear magnetic resonance (NMR), gas chromatography with electron impact mass spectrometry (GC-EIMS), and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Power et al., 2014).

Potential Neuroleptics and Heterocyclic Compounds

Another area of application involves exploring these compounds' potential as neuroleptics and in synthesizing heterocyclic 5-amino-2-methoxybenzamides and related compounds. These efforts are aimed at discovering new therapeutic agents with specific pharmacological properties (Valenta et al., 1990).

Hydrogen-Bonded Structures

Research into the structural chemistry of compounds similar to "1-(4-methoxy-3-nitrobenzoyl)-4-methylpiperazine" has led to insights into hydrogen-bonded structures, which are crucial for understanding their potential interactions in biological systems or as part of larger molecular assemblies (Quiroga et al., 2008).

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)13(17)10-3-4-12(20-2)11(9-10)16(18)19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBCMXBMRAVLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-nitrobenzoyl)-4-methylpiperazine

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